2-amino-3-{[3-(trifluoromethyl)phenyl]diazenyl}-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-{[3-(trifluoromethyl)phenyl]diazenyl}-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is a complex organic compound that features a unique structure combining a trifluoromethyl group, a diazenyl group, and a tetrahydropyrazoloquinazolinone core
Preparation Methods
The synthesis of 2-amino-3-{[3-(trifluoromethyl)phenyl]diazenyl}-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one involves several steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4-trifluoromethylaniline, which undergoes diazotization to form the corresponding diazonium salt.
Condensation: The diazonium salt is then condensed with ethyl 2,3-dicyanopropionate to form an intermediate product.
Cyclization: The intermediate undergoes cyclization to yield the final product, this compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the diazenyl group, using nucleophiles under appropriate conditions.
Scientific Research Applications
2-amino-3-{[3-(trifluoromethyl)phenyl]diazenyl}-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl and diazenyl groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 2-amino-3-{[3-(trifluoromethyl)phenyl]diazenyl}-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one stands out due to its unique combination of functional groups. Similar compounds include:
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: This compound shares the trifluoromethylphenyl group but differs in its core structure.
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride: Another compound with a trifluoromethyl group but a different heterocyclic core.
Properties
Molecular Formula |
C17H15F3N6O |
---|---|
Molecular Weight |
376.34 g/mol |
IUPAC Name |
2-amino-3-[[3-(trifluoromethyl)phenyl]diazenyl]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C17H15F3N6O/c18-17(19,20)9-4-3-5-10(8-9)23-24-13-14(21)25-26-15(13)22-12-7-2-1-6-11(12)16(26)27/h3-5,8,25H,1-2,6-7,21H2 |
InChI Key |
QHAYNMVWKBCKCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C(=C(N3)N)N=NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.